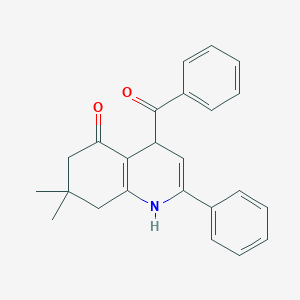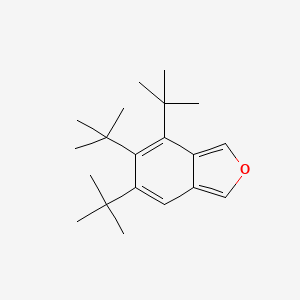
2-(1H-Pyrrole-1-sulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid is an organic compound that features a pyrrole ring attached to a benzoic acid moiety through a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid typically involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for 2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.
科学的研究の応用
2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
2-(1H-Pyrrol-1-yl)benzoic acid: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
2-(1H-Pyrrol-1-yl)sulfonyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
Uniqueness
2-((1H-Pyrrol-1-yl)sulfonyl)benzoic acid is unique due to the presence of both a pyrrole ring and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential interactions with a wide range of biological targets.
特性
CAS番号 |
827024-12-4 |
|---|---|
分子式 |
C11H9NO4S |
分子量 |
251.26 g/mol |
IUPAC名 |
2-pyrrol-1-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H9NO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-8H,(H,13,14) |
InChIキー |
CLIGIHMHVWXQPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)



![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)


![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)

![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
